tert-Butyl 2,2-dimethylperoxybutyrate

Initiator efficiency Peroxyester High-pressure ethene polymerization

tert-Butyl 2,2-dimethylperoxybutyrate (CAS 53566-76-0) is an organic peroxide classified within the peroxyester (perester) family, characterized by a tert-butyl peroxy group esterified to a branched-chain carboxylic acid moiety. With a molecular formula of C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol , this compound functions as a free-radical initiator for a broad range of vinyl, acrylic, and styrenic monomer polymerizations.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 53566-76-0
Cat. No. B13759067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethylperoxybutyrate
CAS53566-76-0
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OOC(C)(C)C
InChIInChI=1S/C10H20O3/c1-7-10(5,6)8(11)12-13-9(2,3)4/h7H2,1-6H3
InChIKeyHFBIJLUEBFHPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2,2-dimethylperoxybutyrate (CAS 53566-76-0): Scientific Classification and Baseline Profile for Procurement Decisions


tert-Butyl 2,2-dimethylperoxybutyrate (CAS 53566-76-0) is an organic peroxide classified within the peroxyester (perester) family, characterized by a tert-butyl peroxy group esterified to a branched-chain carboxylic acid moiety . With a molecular formula of C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol [1], this compound functions as a free-radical initiator for a broad range of vinyl, acrylic, and styrenic monomer polymerizations [2]. Its structural hallmark — a quaternary (gem-dimethyl) carbon center alpha to the carbonyl group — fundamentally differentiates its radical generation profile from linear-chain peroxyester analogs, with implications for initiator efficiency and process performance [3].

Why Substituting Alternative Peroxyesters for tert-Butyl 2,2-dimethylperoxybutyrate Compromises Process Reproducibility and Cost Efficiency


Generic substitution among peroxyester initiators in scientific and industrial polymerization processes is fraught with quantifiable performance risk due to the steep dependence of initiator efficiency (f) on the molecular structure of the acyl fragment [1]. Systematic analyses of thirteen tert-alkyl peroxyesters under identical high-pressure ethene polymerization conditions have demonstrated that f can vary dramatically — from as low as ~0.37 (tert-butyl peroxypivalate) to as high as ~0.9 (tert-butyl peroxyacetate) — purely as a function of whether the acyl-derived radical is primary, secondary, or tertiary and whether it is prone to beta-scission decarboxylation [2]. Two initiators exhibiting identical 1-minute half-life temperatures can therefore diverge significantly in productive radical yield . Without experimental validation specific to the target compound's branched-acyl architecture, any substitution based solely on thermal decomposition data risks introducing undetected efficiency losses, altered polymerization kinetics, and batch-to-batch variability in molecular weight distribution.

Quantitative Performance Differentiation of tert-Butyl 2,2-dimethylperoxybutyrate Against Closest Peroxyester Analogs


Initiator Efficiency Advantage of Branched-Acyl Peroxyesters Over tert-Butyl Peroxypivalate in High-Pressure Polymerization

tert-Butyl 2,2-dimethylperoxybutyrate, whose acyl fragment (2,2-dimethylbutyrate) decomposes to produce a tertiary carbon-centered radical, is expected to exhibit significantly higher initiator efficiency than tert-butyl peroxypivalate (TBPP), whose acyl fragment generates a tert-butyl radical that undergoes extensive in-cage cross-disproportionation. Direct experimental evidence from a systematic peroxyester study shows that TBPP yields the lowest initiator efficiency measured in the tert-butyl peroxyester series, f ≈ 0.37, while the highest efficiencies (f up to ~0.9) are observed for peroxyesters producing primary acyl radicals [1]. The gem-dimethyl substitution in 2,2-dimethylperoxybutyrate stabilizes the resultant radical via a tertiary carbon center, reducing decarboxylation-driven cage recombination relative to TBPP [2].

Initiator efficiency Peroxyester High-pressure ethene polymerization Cage effect Beta-scission

Reduced Cage Recombination Versus tert-Butyl Peroxypivalate (TBPP): Mechanistic Basis for Higher Useful Radical Yield

The low initiator efficiency of TBPP (f ≈ 0.42) is mechanistically attributed to in-cage cross-disproportionation between the tert-butoxy radical and the instantaneously generated tert-butyl radical (produced together with CO₂ during TBPP decomposition) [1]. In tert-butyl 2,2-dimethylperoxybutyrate, the acyl radical is a tertiary 2,2-dimethylbutyryl radical rather than tert-butyl. The increased steric bulk and tertiary radical stability of this species are expected to slow the rate of in-cage radical-radical termination relative to diffusive escape from the solvent cage, yielding a higher fraction of initiating radicals. This mechanism is consistent with the general observation that peroxyesters with sterically hindered, stabilized acyl radicals exhibit higher f values than those yielding unstabilized tert-butyl radicals [2]. Direct measurement of TBPEH (tert-butyl peroxy-2-ethylhexanoate, producing a secondary acyl radical) gives f ≈ 0.64, and di-tert-butyl peroxide (DTBP, no decarboxylation pathway) gives f close to 1.0 [3].

Cage recombination Cross-disproportionation Tert-butoxy radical Decarboxylation Radical stability

Process-Validated Performance: 0.3 wt% Loading in UV-Cured Acrylic Hot-Melt Pressure-Sensitive Adhesive Production

Industrial feasibility of tert-butyl 2,2-dimethylperoxybutyrate (referenced as 'tert-butyl peroxybutyrate of Akema [Arkema] Company') has been demonstrated in a patent for UV-cured acrylic ester hot-melt pressure-sensitive adhesives. At an initiator loading of 0.3 wt% of total formulation weight, with staged batch addition and ethyl acetate as the reaction solvent, the compound successfully initiated and sustained polymerization of a multi-monomer system comprising isooctyl acrylate (72 parts), butyl acrylate (14 parts), methyl methacrylate (12 parts), and acrylic acid (1 part), achieving 50% solids content over a 7-hour reaction time, followed by solvent removal and UV radiation curing [1]. This validated loading level provides a starting-point formulation benchmark that users can reference when evaluating process economics relative to alternative peroxyesters requiring higher loading for equivalent conversion.

UV-cured adhesive Hot-melt pressure-sensitive adhesive Acrylic polymerization Process validation Initiator loading

Differentiated Curing Speed Profile in In-Mold Coating Applications Referenced Against Alternative Peroxyesters

A structurally related peroxyester, tert-butyl peroxyisobutyrate (TBIB) — which shares the gem-dimethyl substitution pattern alpha to the carbonyl with the target compound — has been independently demonstrated to provide a cure time of only 15 seconds at 300 °F (149 °C) in in-mold coating compositions for fiber-reinforced polymers [1]. This performance is explicitly described as 'superior' to formulations using alternative peroxide catalysts in the same system. The structural analogy between TBIB and tert-butyl 2,2-dimethylperoxybutyrate (the target compound extends the alkyl chain from isobutyrate to 2,2-dimethylbutyrate) supports the inference that the target compound will also deliver rapid cure kinetics, albeit at a potentially distinct temperature optimum due to its longer acyl alkyl chain, which introduces additional degrees of rotational freedom that subtly modulate the activation energy of O–O bond homolysis [2].

In-mold coating Cure speed Peroxyisobutyrate Unsaturated polyester Fiber-reinforced polymer

Supply-Chain Risk Diversification: Non-Aromatic tert-Butyl Peroxyester Profile Avoiding Benzene By-Product Formation

tert-Butyl 2,2-dimethylperoxybutyrate belongs to the non-aromatic tert-butyl peroxyester sub-class, which offers a documented procurement and regulatory advantage over aromatic peroxyesters such as tert-butyl peroxybenzoate (TBPB). Industry technical documentation explicitly notes that certain non-aromatic peroxyesters (e.g., Luperox® 270, Luperox® 270M60) are positioned as direct substitutes for TBPB, providing 'similar reactivity without formation of benzene on decomposition' . While the target compound has a different acyl structure from Luperox 270, the shared non-aromatic peroxyester classification means it similarly avoids benzene generation — a critical consideration for food-contact polymer applications, pharmaceutical-grade materials, and jurisdictions with strict volatile organic compound (VOC) regulations. TBPB, by contrast, has a 10-hour half-life temperature of 104–105 °C and 1-hour half-life temperature of 124–125 °C [1].

Non-aromatic initiator Benzene-free decomposition Regulatory compliance Supply chain Peroxybenzoate alternative

Moderate Thermal Stability Advantage Over Low-Temperature Initiators: Half-Life Temperature Inference for Process Window Design

While experimentally measured half-life data for tert-butyl 2,2-dimethylperoxybutyrate are not publicly available in peer-reviewed literature, structural analysis permits meaningful inference of its thermal decomposition profile relative to known peroxyesters. Low-temperature initiators such as TBPP exhibit a 1-hour half-life at approximately 55 °C and self-accelerating decomposition temperature (SADT) around 29 °C . Medium-temperature peroxyesters such as TBPEH exhibit a 1-hour half-life at 91 °C and 10-hour half-life at 72 °C, with SADT around 35 °C [1]. The gem-dimethyl substitution in 2,2-dimethylperoxybutyrate introduces steric protection around the peroxyester linkage, which is expected to moderately elevate the half-life temperatures relative to linear peroxybutyrates and position the compound within the medium-temperature initiator class [2]. This places the compound's optimal process window between TBPP (too labile for many industrial processes requiring ambient-temperature handling) and TBPB (10-hr half-life at 104 °C, suited for high-temperature curing) .

Half-life temperature Thermal stability Process window Peroxyester classification SADT

Optimal Application Scenarios for tert-Butyl 2,2-dimethylperoxybutyrate: Evidence-Based Deployment in Research and Industrial Settings


High-Pressure Polyolefin Synthesis: Leveraging Predicted Intermediate-to-High Initiator Efficiency Over TBPP for Reduced Peroxide Consumption

In tubular or autoclave low-density polyethylene (LDPE) processes operating at 1,500–3,000 bar and 150–310 °C, initiator efficiency directly governs peroxide consumption per ton of resin produced. Systematic studies demonstrate that structurally analogous peroxyesters can exhibit greater than 2-fold differences in f (0.37 for TBPP vs. ~0.9 for optimized primary-radical peroxyesters) [1]. tert-Butyl 2,2-dimethylperoxybutyrate, with its tertiary 2,2-dimethylbutyryl radical, is predicted to deliver efficiency substantially exceeding TBPP's, enabling lower peroxide dosage without compromising polymerization rate. Arkema's commercial guidance explicitly notes that two peroxides with identical 1-minute half-life temperatures can 'perform differently in polymerization' due to radical structure differences — making compound-specific efficiency data the critical procurement discriminator .

UV-Cured Acrylic Pressure-Sensitive Adhesive Manufacturing: Validated 0.3 wt% Initiator Loading Protocol

For manufacturers of UV-cured acrylic hot-melt pressure-sensitive adhesives, a patent-validated formulation using tert-butyl 2,2-dimethylperoxybutyrate at 0.3 wt% loading with staged batch addition in ethyl acetate solvent provides an immediately actionable process template [2]. The demonstrated compatibility with multi-monomer acrylic systems (isooctyl acrylate, butyl acrylate, methyl methacrylate, acrylic acid) at 50% solids, followed by UV post-curing, makes this compound a practical candidate for high-cohesion, temperature-resistant PSA products. R&D teams developing analogous formulations can use this 0.3 wt% loading as a calibrated starting point, benchmarking against alternative peroxyesters that may require higher concentrations to achieve comparable molecular weight and adhesive performance.

Fast-Cure In-Mold Coating for Fiber-Reinforced Polymer Composites

In high-throughput composite molding operations where cure cycle time is the primary production bottleneck, the gem-dimethyl peroxyester structural class has demonstrated 15-second cure at 300 °F in unsaturated polyester in-mold coating systems [3]. tert-Butyl 2,2-dimethylperoxybutyrate shares the critical structural feature — the gem-dimethyl substitution alpha to the carbonyl — responsible for this rapid cure profile. Process engineers developing in-mold coating formulations for automotive, marine, or construction FRP components should evaluate this compound as a cure-speed-optimized alternative to generic medium-temperature peroxyesters, with the expectation of achieving production cycle times competitive with the 15-second benchmark established by its structural analog.

Regulatory-Compliant Polymer Production for Food-Contact and Pharmaceutical Applications (Benzene-Free Decomposition Profile)

For polymer and adhesive products destined for food-contact, medical device, or pharmaceutical packaging applications, the non-aromatic decomposition pathway of tert-butyl 2,2-dimethylperoxybutyrate eliminates benzene as a decomposition by-product — a distinct regulatory compliance advantage over widely used aromatic peroxyesters such as tert-butyl peroxybenzoate (TBPB) . Procurement decisions in these regulated sectors should quantitatively weigh the avoided costs of benzene analytical testing, potential batch rejection, and regulatory documentation burden. While TBPB offers well-characterized kinetics with a 10-hour half-life at 104–105 °C and remains a cost-effective choice for non-regulated applications , its benzene generation imposes quantifiable compliance overhead that non-aromatic peroxyesters avoid entirely.

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